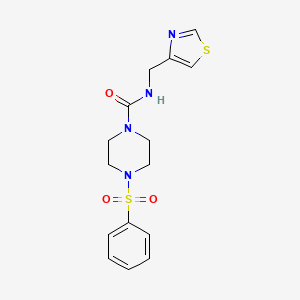![molecular formula C23H25N3O4 B7542734 4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)
4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide, also known as MPIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPIC belongs to the class of indole-based compounds and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The exact mechanism of action of 4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activities through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. This compound has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
One of the major advantages of 4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide is its broad range of biological activities, which makes it a promising candidate for the treatment of various diseases. Additionally, this compound has been found to have low toxicity, which makes it a safe compound for use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide. One area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the potential of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the anticancer properties of this compound can be further explored for the development of novel cancer therapies.
合成方法
The synthesis of 4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide involves the condensation reaction between 4-methoxyphenyl hydrazine and indole-3-carboxaldehyde, followed by the addition of morpholine-2-carboxylic acid and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The final product is obtained after purification using chromatography techniques.
科学研究应用
4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory and antioxidant activities, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been investigated for its neuroprotective effects, which make it a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-29-16-8-6-15(7-9-16)22-18(17-4-2-3-5-19(17)25-22)10-11-21(27)26-12-13-30-20(14-26)23(24)28/h2-9,20,25H,10-14H2,1H3,(H2,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGIRDSRZZCSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCC(=O)N4CCOC(C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-fluorophenyl)methyl]-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7542689.png)
![1-Ethyl-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542700.png)

![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)

![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]ethyl]-2-methylpropanamide](/img/structure/B7542726.png)


![3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide](/img/structure/B7542740.png)
![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)
![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)

![4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7542761.png)